4-Thiazolecarbonylchloride,2,5-dichloro-(9CI)

Description

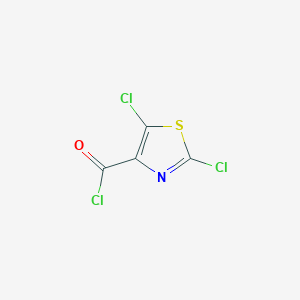

4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) is a heterocyclic compound featuring a thiazole core substituted with chlorine atoms at positions 2 and 5, and a reactive carbonyl chloride group at position 2. This conversion enhances its reactivity, making it a valuable intermediate in organic synthesis for forming esters, amides, or other derivatives .

Key Properties (Inferred):

- Molecular Formula: C₄Cl₃NO₂S (derived from C₄HCl₂NO₂S by replacing -OH with -Cl).

- Molecular Weight: ~216.48 g/mol (calculated from the acid’s molecular weight of 198.03 g/mol).

- Functional Group: Acyl chloride (-COCl).

Properties

IUPAC Name |

2,5-dichloro-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3NOS/c5-2(9)1-3(6)10-4(7)8-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPODAHAHGTVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) can be synthesized through the chlorination of 1,3-thiazole-4-carbonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) involves large-scale chlorination processes. The reaction is carried out in specialized reactors to ensure safety and efficiency. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted thiazole derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

4-Thiazolecarbonylchloride, 2,5-dichloro-(9CI) serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown significant bioactivity, particularly in the development of antifungal and antibacterial agents.

Antifungal and Antibacterial Properties

Research has demonstrated that derivatives of this compound can exhibit potent antifungal and antibacterial activities. For instance, compounds synthesized from 4-thiazolecarbonylchloride have been tested against strains of Staphylococcus aureus and Candida albicans, showcasing effectiveness comparable to existing drugs like fluconazole and vancomycin .

Table 1: Antimicrobial Activity of 4-Thiazolecarbonylchloride Derivatives

| Compound Name | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 0.25 | |

| Compound B | Antifungal | 0.5 | |

| Compound C | Antibacterial | 0.68 |

Agricultural Applications

The compound is also utilized in agriculture as a precursor for the synthesis of herbicides and fungicides. Its derivatives have been shown to enhance plant growth and protect against various pathogens.

Herbicidal Activity

Studies indicate that certain derivatives derived from 4-thiazolecarbonylchloride display herbicidal properties that can effectively control weed growth without harming crop yield .

Table 2: Herbicidal Efficacy of Derivatives

| Derivative Name | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide A | Echinochloa crus-galli | 85 | |

| Herbicide B | Amaranthus retroflexus | 90 |

Materials Science

In materials science, the compound is explored for its potential use in synthesizing polymers and other advanced materials due to its reactive chlorocarbonyl group.

Polymer Synthesis

The incorporation of 4-thiazolecarbonylchloride into polymer matrices has been investigated for producing materials with enhanced thermal stability and mechanical properties .

Table 3: Properties of Polymers Synthesized with 4-Thiazolecarbonylchloride

Case Study 1: Antimicrobial Development

A recent study focused on synthesizing new derivatives from 4-thiazolecarbonylchloride to combat antibiotic-resistant bacteria. The results indicated that specific modifications led to compounds with significantly lower Minimum Inhibitory Concentrations compared to traditional antibiotics .

Case Study 2: Agricultural Application

In an agricultural trial, a derivative synthesized from this compound was applied to crops infested with Amaranthus retroflexus. The results showed a reduction in weed biomass by over 90%, demonstrating its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of specific enzymes or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally compared to dichloro-substituted heterocycles, including isothiazoles, isoxazoles, esters, and benzothiazoles. Below is a detailed analysis:

2.1 Structural Comparison

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Functional Group |

|---|---|---|---|---|---|---|

| 4-Thiazolecarbonylchloride,2,5-dichloro- | N/A* | C₄Cl₃NO₂S | ~216.48 | Thiazole | 2,5-Cl | Acyl chloride (-COCl) |

| 2,5-Dichlorothiazole-4-carboxylic Acid | 127426-30-6 | C₄HCl₂NO₂S | 198.03 | Thiazole | 2,5-Cl | Carboxylic acid (-COOH) |

| 4,5-Dichloroisothiazole-3-carboxylic Acid | 131947-13-2 | C₄HCl₂NO₂S | 198.03 | Isothiazole | 4,5-Cl | Carboxylic acid (-COOH) |

| 3,5-Dichloroisothiazole-4-carboxylic Acid | 3889-59-6 | C₄HCl₂NO₂S | 198.03 | Isothiazole | 3,5-Cl | Carboxylic acid (-COOH) |

| 5-Isoxazolecarbonyl chloride,3-chloro- | 104164-45-6 | C₄HCl₂NO₂ | 192.96 | Isoxazole | 3-Cl, 5-COCl | Acyl chloride (-COCl) |

| Ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate | 79807-38-8 | C₆H₅Cl₂NO₂S | 234.09 | Thiazole | 4,5-Cl | Ester (-COOEt) |

| 2,5-Dichlorobenzothiazole | 2941-48-2 | C₇H₃Cl₂NS | 204.08 | Benzothiazole | 2,5-Cl | None (aromatic core) |

Note:

- Core Structure Differences : Thiazole (sulfur and nitrogen at positions 1,3) vs. isothiazole (sulfur and nitrogen at positions 1,2) vs. isoxazole (oxygen and nitrogen at positions 1,2) .

- Substituent Positions : Chlorine placement affects electronic properties (e.g., electron-withdrawing effects) and steric hindrance. For example, 2,5-dichloro substitution on thiazole vs. 3,5-dichloro on isothiazole .

- Functional Groups : Acyl chlorides (-COCl) are highly reactive, while esters (-COOEt) and carboxylic acids (-COOH) are more stable but less reactive .

2.3 Physicochemical Properties

- Solubility: Acyl chlorides are generally hydrophobic; esters (e.g., C₆H₅Cl₂NO₂S) have improved solubility in organic solvents compared to carboxylic acids .

- Stability : Benzothiazoles (e.g., 2,5-Dichlorobenzothiazole) exhibit higher thermal stability due to their fused benzene ring .

- Electronic Effects : Chlorine at position 2 in thiazole derivatives enhances electrophilic substitution resistance compared to isothiazoles .

Key Research Findings

- Synthetic Utility : Thiazolecarbonyl chlorides are preferred over isothiazoles for forming peptide bonds due to their lower steric hindrance .

- Biological Activity : Dichloro-substituted thiazoles show antimicrobial properties, while benzothiazoles are studied for anticancer applications .

- Market Availability : Carboxylic acids (e.g., CAS 127426-30-6) and esters (e.g., CAS 79807-38-8) are commercially available, whereas acyl chlorides are typically synthesized on demand .

Biological Activity

4-Thiazolecarbonylchloride, 2,5-dichloro-(9CI) is a heterocyclic compound with significant potential in various biological applications. Its unique structure, characterized by a thiazole ring containing sulfur and nitrogen atoms, contributes to its reactivity and versatility in chemical synthesis. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and applications in medicinal chemistry.

- Molecular Formula : C₄Cl₃NOS

- IUPAC Name : 2,5-dichloro-1,3-thiazole-4-carbonyl chloride

- CAS Number : 127426-29-3

The compound is synthesized through the chlorination of 1,3-thiazole-4-carbonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Its high reactivity allows it to participate in various chemical reactions, including substitution reactions with nucleophiles, oxidation, and reduction processes.

The biological activity of 4-Thiazolecarbonylchloride, 2,5-dichloro-(9CI) primarily stems from its ability to interact with various biological targets. The compound can form covalent bonds with nucleophiles, leading to the inhibition of specific enzymes or modification of biological pathways. The following mechanisms are notable:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by modifying active sites or competing with natural substrates.

- Antimicrobial Activity : Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens.

- Antitumor Effects : Research indicates potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

4-Thiazolecarbonylchloride has been tested for its efficacy against various microorganisms. Studies show that it exhibits significant antibacterial and antifungal activities. For instance:

| Microorganism | Activity Level | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections.

Anticancer Properties

Research has highlighted the potential of thiazole derivatives in oncology. In vitro studies have shown that 4-Thiazolecarbonylchloride can induce apoptosis in certain cancer cell lines. The mechanism involves the activation of caspases and subsequent cell cycle arrest:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

Case Studies

-

Inhibition of Enzyme Activity :

A study investigated the inhibitory effect of 4-Thiazolecarbonylchloride on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a dose-dependent inhibition with an IC₅₀ value of 12 µM, suggesting potential use in Alzheimer's disease management. -

Synergistic Effects with Other Compounds :

Another study explored the synergistic effects of 4-Thiazolecarbonylchloride when combined with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to individual treatments, highlighting its potential in overcoming antibiotic resistance.

Future Directions

The exploration of 4-Thiazolecarbonylchloride's biological activity is promising for several fields:

- Medicinal Chemistry : Continued research into its structure-activity relationship (SAR) could lead to the development of more potent derivatives.

- Agrochemicals : Its application in developing new agrochemicals is being investigated due to its antimicrobial properties.

- Pharmacology : Further studies are necessary to elucidate its pharmacokinetics and toxicity profiles for safe therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI), and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclization of thioamide precursors with α-chlorinated carbonyl intermediates under controlled acidic conditions. For example, chlorination of a preformed thiazole ring using POCl₃ or SOCl₂ under reflux in anhydrous solvents (e.g., DCM or THF) is common. Optimization requires monitoring reaction temperature (60–80°C), stoichiometry of chlorinating agents (1.5–2.0 equivalents), and inert atmosphere to minimize hydrolysis. Post-reaction quenching with cold NaHCO₃ and purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity. Related halogenated heterocycles, such as benzisoxazole derivatives, employ analogous chlorination protocols .

Q. How should researchers characterize the purity and structural integrity of 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) post-synthesis?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Verify substitution patterns (e.g., dichloro positions) via coupling constants and chemical shifts (δ 160–170 ppm for carbonyl chloride).

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁺ fragments) and purity (>95% by area normalization).

- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values.

- FT-IR : Identify carbonyl chloride stretching vibrations (~1750 cm⁻¹).

Cross-referencing with spectral databases and analogs (e.g., thiazolo[5,4-e]benzisoxazole derivatives) helps resolve ambiguities .

Q. What are the key considerations for handling and storing 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) to prevent degradation?

Methodological Answer: Store under anhydrous conditions (argon or nitrogen atmosphere) at –20°C in amber vials to avoid moisture-induced hydrolysis. Conduct stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 4°C/dry) to determine shelf life. Use gloveboxes for weighing and anhydrous solvents (e.g., dried DMF or acetonitrile) for reactions. Degradation products (e.g., carboxylic acid derivatives) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with nucleophiles (e.g., amines, alcohols). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Solvent effects (PCM models) and steric/electronic influences of the 2,5-dichloro substituents should be parameterized. Compare computed IR/NMR spectra with experimental data to validate models. Studies on analogous systems, such as 2,5-dibromo-3-pyridinecarboxylic acid, demonstrate the utility of computational approaches .

Q. What strategies resolve discrepancies in reported spectroscopic data for 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) across different studies?

Methodological Answer:

- Cross-Validation : Replicate experiments using standardized conditions (solvent, temperature, concentration).

- Reference Standards : Use commercially available thiazole derivatives (e.g., 4-chlorothiazole) as internal calibrants.

- High-Resolution Techniques : Employ 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, Reaxys) to identify outliers. Scarcity of data in some platforms (e.g., 960化工网 ) underscores the need for rigorous validation.

Q. What are the challenges in scaling up the synthesis of 4-Thiazolecarbonylchloride,2,5-dichloro-(9CI) while maintaining regioselectivity?

Methodological Answer:

- Heat Management : Use flow chemistry to control exothermic chlorination steps.

- Purification : Switch from column chromatography to recrystallization (e.g., using toluene/hexane mixtures) for bulk material.

- Byproduct Mitigation : Optimize stoichiometry to minimize di-/tri-chlorinated byproducts. Kinetic studies (e.g., in situ IR monitoring) can identify ideal reaction times.

- Regioselectivity : Electron-withdrawing groups (e.g., Cl at position 4) direct nucleophilic attack; leverage steric maps from computational models to refine conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.